molecular formula C10H5Cl2F3N2O B12921785 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one

1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one

Cat. No.: B12921785
M. Wt: 297.06 g/mol
InChI Key: HXRCKKNOVQSYOK-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one is a halogenated pyrazolone derivative characterized by a pyrazolone ring substituted at the 1-position with a 2,6-dichloro-4-(trifluoromethyl)phenyl group. This compound is synthesized via condensation reactions involving halogenated aniline precursors and β-keto esters or related intermediates . The trifluoromethyl and dichloro substituents on the phenyl ring confer strong electron-withdrawing effects, enhancing stability and influencing reactivity in chemical and biological contexts.

Properties

Molecular Formula

C10H5Cl2F3N2O

Molecular Weight

297.06 g/mol

IUPAC Name

2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one

InChI

InChI=1S/C10H5Cl2F3N2O/c11-6-3-5(10(13,14)15)4-7(12)9(6)17-8(18)1-2-16-17/h2-4H,1H2

InChI Key

HXRCKKNOVQSYOK-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1=O)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl

Origin of Product

United States

Scientific Research Applications

Biological Activities

Antimicrobial Activity : Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives, including 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one. These compounds exhibit activity against a range of microorganisms, including bacteria and fungi. For instance, derivatives have shown significant inhibition against Gram-negative bacteria such as Pseudomonas aeruginosa and Mycobacterium smegmatis, highlighting their potential as antimicrobial agents .

Antioxidant Activity : The antioxidant properties of pyrazole compounds have also been investigated. Certain derivatives have displayed promising results in scavenging free radicals, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Insecticidal Activity : Some studies indicate that this compound acts as a blocker of GABA-regulated chloride channels, suggesting its potential use in pest control by targeting insect nervous systems .

Applications in Drug Development

The unique chemical structure of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one allows it to function as a pharmacophore in drug development. Its derivatives are being explored for their potential in treating various diseases due to their biological activities:

  • Antimicrobial Agents : The ability to inhibit bacterial growth makes these compounds suitable candidates for developing new antibiotics.
  • Anti-cancer Agents : Preliminary studies suggest that certain pyrazole derivatives may exhibit anti-cancer properties, making them potential leads for cancer therapy .

Case Studies

Several case studies illustrate the applications and efficacy of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several pyrazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains .
  • In Vivo Studies : In vivo studies have shown that specific derivatives possess low toxicity while effectively reducing tumor growth in animal models, indicating their potential as safe therapeutic agents for cancer treatment .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the pyrazole ring influence biological activity. This includes assessing how different substituents affect antimicrobial potency and antioxidant capacity .

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in insects. By blocking the GABA receptor, the compound disrupts the normal functioning of the insect’s central nervous system, leading to paralysis and death . This mode of action is highly specific to insects, making it an effective and selective insecticide .

Comparison with Similar Compounds

Table 1: Substituent Effects and Molecular Properties

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Notable Structural Features
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one 2,6-Cl₂, 4-CF₃ ~315.07 Pyrazolone ring, Cl, CF₃ High electron-withdrawing substitution; planar conjugation with dihedral angles <20°
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one 4-Cl, 3-Ph 270.71 Pyrazolone ring, Cl, Ph Moderate electron withdrawal; dihedral angles: 18.23° (Cl-Ph) and 8.35° (Ph)
3-Trifluoromethyl-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one 3-CF₃, 3,4-F₂ ~290.10 Pyrazolone ring, CF₃, F Enhanced lipophilicity; regioisomerism challenges in NMR
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole 4-Br, 5-CF₃ ~287.06 Pyrazole ring, Br, CF₃ Bromine’s polarizability vs. chlorine; steric hindrance at position 4

Key Observations :

  • The trifluoromethyl group in the target compound increases metabolic stability compared to non-fluorinated analogs (e.g., 1-(4-chlorophenyl)-3-phenyl derivatives) .
  • Dichloro substitution at the 2,6-positions creates steric and electronic effects distinct from mono-halogenated or difluorophenyl derivatives .

Key Observations :

  • Non-conventional methods (e.g., microwave) improve efficiency for fluorinated pyrazolones .
  • Traditional methods remain robust for less complex derivatives .

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility LogP (Predicted) Biological Activity
Target compound ~186 (analogous to ) Low in water, high in DMSO ~3.5 (estimated) Potential pesticidal activity (cf. nipyraclofen )
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one 162–163 Moderate in ethanol ~2.8 Metal ion extraction, catalytic ligands
Pyridalyl (structural analog) Not reported Lipophilic ~4.1 Insecticidal (UNEP report )

Key Observations :

  • Increased halogenation and trifluoromethyl substitution correlate with higher LogP, enhancing membrane permeability .
  • Biological activity trends align with electron-withdrawing groups improving target binding in agrochemicals .

Biological Activity

1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one, commonly referred to as a derivative of pyrazole, has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group is particularly noteworthy, as it can enhance the lipophilicity and metabolic stability of compounds, making them more effective in various biological applications.

Chemical Structure and Properties

The compound's chemical formula is C12H4Cl2F3N3OC_{12}H_4Cl_2F_3N_3O, and it possesses a molecular weight of approximately 321.09 g/mol. The structure includes a pyrazole ring that is substituted with a dichloro and trifluoromethyl phenyl group, contributing to its biological activity.

Synthesis

The synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one involves several steps, including the use of the Vilsmeier-Haack reagent for the formation of the pyrazole moiety. Studies have demonstrated that varying reaction conditions can significantly influence yield and purity .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, a compound structurally similar to 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one demonstrated a COX-2 selectivity index indicating its potential as an anti-inflammatory agent .

Antimicrobial Properties

There is also emerging evidence supporting the antimicrobial activity of this compound. In vitro studies have indicated that pyrazole derivatives exhibit significant antibacterial effects against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Insecticidal Activity

The compound has been identified as an effective insecticide, acting as a blocker of GABA-regulated chloride channels in insects. This mechanism leads to paralysis and death in target species, making it valuable in agricultural applications for pest control .

Case Study 1: Anti-inflammatory Efficacy

A study conducted on rats evaluated the anti-inflammatory effects of a related pyrazole derivative using carrageenan-induced paw edema models. Results showed significant reduction in edema compared to control groups, suggesting strong anti-inflammatory properties with minimal side effects on gastric mucosa .

Case Study 2: Antimicrobial Activity Assessment

In vitro assays were performed to assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited MIC values comparable to established antibiotics, indicating its potential as an alternative therapeutic agent .

Research Findings Summary

Biological Activity Mechanism Findings
Anti-inflammatoryCOX inhibitionSignificant reduction in edema in animal models
AntimicrobialDisruption of cell membranesEffective against multiple bacterial strains
InsecticidalGABA receptor blockageHigh efficacy in pest control applications

Q & A

Q. What are the standard synthetic routes for 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one?

The synthesis typically involves cyclization or condensation reactions. For example, pyrazolone derivatives are often prepared by reacting hydrazides with carbonyl compounds under acidic or thermal conditions. A method analogous to the synthesis of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one involves refluxing precursors in ethanol, yielding crystalline products after slow evaporation (84.5% yield) . Key steps include:

  • Hydrazide cyclization : Using POCl₃ or H₂SO₄ as catalysts.
  • Solvent selection : Ethanol or DMF for optimal crystallization.
  • Purification : Recrystallization to achieve >98% purity.

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (XRD) is the gold standard. For related pyrazolones, XRD reveals dihedral angles between aromatic rings (e.g., 8.35–18.23° for 1-(4-chlorophenyl)-3-phenyl-pyrazolone), confirming conjugation and delocalization effects. Weak intermolecular interactions (C–H⋯O, C–H⋯π) stabilize the lattice . Example data :

ParameterValue (Å/°)
N(1)–N(2) distance1.362
C(7)=O(1) distance1.227
Dihedral angle (Ph-Cl)18.23°

Q. What spectroscopic techniques validate its structure?

  • ¹H NMR : Peaks for aromatic protons (δ 6.0–7.2 ppm) and methylene groups (δ 4.0–5.0 ppm) .
  • IR : Stretching vibrations for C=O (~1650 cm⁻¹) and C–F (~1100 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 236.7 for C₁₂H₁₃ClN₂O derivatives) .

Advanced Research Questions

Q. How do non-conventional synthesis methods (e.g., ultrasound) improve pyrazolone yields?

Ultrasound-assisted synthesis reduces reaction time and enhances regioselectivity. For trifluoromethyl-substituted pyrazolones, ultrasound promotes efficient cyclization of aldehydes with pyrazolone precursors, achieving >90% yield in 2–4 hours vs. 12–24 hours conventionally . Key advantages :

  • Reduced side reactions (e.g., oxidation of –CF₃ groups).
  • Improved control over steric hindrance from bulky substituents.

Q. What analytical challenges arise in characterizing fluorinated pyrazolone derivatives?

  • ¹⁹F NMR complexity : Overlapping signals from –CF₃ and –Cl groups require high-field instruments (>400 MHz) and decoupling techniques .
  • XRD limitations : Fluorine atoms cause weak diffraction, necessitating low-temperature data collection.
  • Chromatographic separation : Reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase additive improves resolution of polar derivatives .

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity?

The –CF₃ group stabilizes intermediates via inductive effects, directing electrophilic substitution to the 4-position of the pyrazolone ring. This enhances:

  • Metal coordination : Acts as a ligand in rare-earth complexes for photophysical applications .
  • Pharmacological activity : Increases binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Q. What environmental fate studies are relevant for this compound?

While direct data are limited, analogous halogenated pyrazolones are studied for:

  • Persistence : Hydrolysis half-life >30 days at pH 7 .
  • Bioaccumulation : Log P values ~3.2 suggest moderate lipid solubility .
  • Degradation pathways : Photolysis generates chlorinated byproducts; microbial degradation in soil is slow (DT₅₀ >60 days) .

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) affect biological activity?

  • Chlorine : Enhances antimicrobial activity (MIC ~8 µg/mL for S. aureus) by increasing membrane permeability .
  • Methoxy : Reduces cytotoxicity (IC₅₀ >100 µM vs. 25 µM for –Cl derivatives) due to decreased electrophilicity .

Methodological Guidelines

Q. Designing a stability study for aqueous solutions of this compound

  • Conditions : pH 1–13, 25–60°C, monitored via HPLC.
  • Degradation markers : Hydrolysis at the pyrazolone C=O bond (t₁/₂ = 48 hrs at pH 9) .
  • Stabilizers : Use 0.1% ascorbic acid to prevent oxidation of –NH groups .

Q. Resolving contradictions in reported bioactivity data

  • Variables to control :
    • Purity (>99% by HPLC).
    • Solvent (DMSO vs. ethanol alters membrane penetration).
    • Assay type (MTT vs. resazurin may yield divergent IC₅₀ values).
  • Statistical validation : Use ANOVA for cross-study comparisons (α = 0.05) .

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